Cas no 2060052-30-2 (5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid)

5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group at the 5-position and a 3-nitrophenyl moiety at the 1-position. The carboxylic acid functional group at the 3-position enhances its potential for further derivatization, making it a versatile intermediate in medicinal chemistry and agrochemical research. Its structural framework is of interest due to the electron-withdrawing nitro group, which may influence reactivity and binding interactions. This compound is particularly valuable for synthesizing analogs with potential biological activity, given the pharmacological relevance of 1,2,4-triazole derivatives. High purity and well-defined synthetic routes ensure reproducibility for research applications.
5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid structure
2060052-30-2 structure
Product name:5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
CAS No:2060052-30-2
MF:C12H10N4O4
Molecular Weight:274.23220205307
MDL:MFCD30500824
CID:5183463
PubChem ID:125458351

5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclopropyl-1-(3-nitrophenyl)-
    • 5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
    • MDL: MFCD30500824
    • インチ: 1S/C12H10N4O4/c17-12(18)10-13-11(7-4-5-7)15(14-10)8-2-1-3-9(6-8)16(19)20/h1-3,6-7H,4-5H2,(H,17,18)
    • InChIKey: XHOXSPNJVCKYEJ-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=CC([N+]([O-])=O)=C2)C(C2CC2)=NC(C(O)=O)=N1

5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-340158-1.0g
5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
2060052-30-2 95.0%
1.0g
$728.0 2025-03-18
Enamine
EN300-340158-0.1g
5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
2060052-30-2 95.0%
0.1g
$640.0 2025-03-18
Enamine
EN300-340158-5g
5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
2060052-30-2
5g
$2110.0 2023-09-03
Enamine
EN300-340158-5.0g
5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
2060052-30-2 95.0%
5.0g
$2110.0 2025-03-18
Enamine
EN300-340158-10g
5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
2060052-30-2
10g
$3131.0 2023-09-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01058943-5g
5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
2060052-30-2 95%
5g
¥9926.0 2023-03-11
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01058943-1g
5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
2060052-30-2 95%
1g
¥3423.0 2023-03-11
Enamine
EN300-340158-10.0g
5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
2060052-30-2 95.0%
10.0g
$3131.0 2025-03-18
Enamine
EN300-340158-0.05g
5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
2060052-30-2 95.0%
0.05g
$612.0 2025-03-18
Enamine
EN300-340158-1g
5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
2060052-30-2
1g
$728.0 2023-09-03

5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid 関連文献

5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acidに関する追加情報

Introduction to 5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 2060052-30-2)

5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2060052-30-2, belongs to the triazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a cyclopropyl side chain and a nitrophenyl substituent, contribute to its complex chemical properties and make it a subject of interest for further exploration in drug discovery and development.

The nitrophenyl group in the molecular structure is a key feature that influences the electronic properties and reactivity of the compound. This moiety is known to participate in various chemical interactions, including hydrogen bonding and π-stacking interactions, which can be exploited in the design of bioactive molecules. In recent years, there has been growing interest in leveraging such structural motifs to develop novel therapeutic agents with enhanced efficacy and selectivity. The cyclopropyl ring, on the other hand, introduces steric constraints to the molecule, which can modulate its binding affinity to biological targets. These structural elements collectively contribute to the unique pharmacological profile of 5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid, making it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential application in the development of new pharmaceuticals. The triazole core is a well-established scaffold in medicinal chemistry, with numerous examples of triazole-containing drugs that have demonstrated success in clinical settings. For instance, triazole derivatives have been widely used as antifungal agents due to their ability to inhibit fungal cell wall synthesis. Additionally, triazole-based compounds have shown promise as antiviral and anticancer agents, highlighting the versatility of this heterocyclic system. The incorporation of functional groups such as the nitrophenyl moiety into the triazole framework can further enhance the biological activity of these molecules by improving their solubility, bioavailability, and target specificity.

In recent years, there has been a surge in research focused on developing novel small-molecule inhibitors targeting various disease-related enzymes and receptors. Among these targets, kinases have emerged as a major focus due to their critical roles in cellular signaling pathways associated with cancer and inflammatory diseases. The structural features of 5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid make it an intriguing candidate for kinase inhibition. Specifically, the presence of both aromatic and heterocyclic moieties provides multiple interaction points with the active site or allosteric sites of kinases. This dual interaction capability can lead to high-affinity binding and potent inhibitory effects. Furthermore, computational studies have suggested that modifications to the cyclopropyl ring or the nitrophenyl substituent could further optimize the kinase inhibitory activity of this compound.

The synthesis of 5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid presents both challenges and opportunities for synthetic chemists. The construction of the triazole ring typically involves cycloaddition reactions such as azidealkyne cycloadditions or condensation reactions involving hydrazines and nitrile oxides. The introduction of the cyclopropyl group requires careful consideration to ensure regioselectivity and minimize unwanted side reactions. Similarly, functionalizing the nitrophenyl moiety with additional substituents can be achieved through various electrophilic aromatic substitution reactions or metal-catalyzed cross-coupling reactions. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with increasing efficiency and precision.

The pharmacokinetic properties of 5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid are also critical factors that need to be evaluated during drug development. Studies have shown that modifications to the molecular structure can significantly impact absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles. For example, optimizing solubility by adjusting hydrophilic or hydrophobic substituents can enhance oral bioavailability while minimizing off-target effects. Additionally,the metabolic stability of this compound needs to be assessed through in vitro liver microsome assays to predict its half-life and potential for drug-drug interactions. These evaluations are essential for determining whether this molecule has sufficient pharmacokinetic properties for further clinical development.

From a computational chemistry perspective,5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid offers valuable insights into molecular interactions at an atomic level。Advanced computational techniques such as molecular dynamics simulations、quantum mechanical calculations,and virtual screening methods have been employed to elucidate its binding modes with biological targets。These studies not only provide mechanistic insights but also guide medicinal chemists in designing next-generation analogues with improved properties。For instance,computational analysis has revealed that subtle changes in electronic distribution around the triazole ring could enhance binding affinity through electrostatic or hydrophobic interactions。Such findings underscore the importance of integrating computational methods into drug discovery pipelines。

The therapeutic potential of this compound extends beyond kinase inhibition。Emerging evidence suggests that triazole derivatives may exhibit anti-inflammatory、antimicrobial,and even neuroprotective effects。The unique combination of structural features makes it a versatile scaffold for exploring multiple pharmacological pathways。Preclinical studies have begun to investigate its efficacy in models relevant to chronic diseases such as Alzheimer's disease、arthritis,and infectious disorders。While more research is needed before human trials can commence,these preliminary findings highlight its broad therapeutic applicability。Collaborative efforts between synthetic chemists、biologists,and clinicians will be crucial for translating these laboratory discoveries into tangible clinical benefits。

In conclusion,5-cyclopropyl-l-(3-nitrophenyl)-lH-l,2,4-triazole-l-carboxylic acid (CAS No 206005230) represents an exciting opportunity at the intersection of organic chemistry、pharmaceutical sciences,and computational biology。Its intricate molecular architecture presents both challenges and rewards for researchers aiming to develop novel therapeutics。With continued advancements in synthetic methodologies、biological assays,and computational modeling,this compound holds promise as a lead molecule or inspiration for future drug candidates addressing unmet medical needs。As our understanding deepens regarding its mechanisms-of-action、pharmacokinetic profiles,and potential side effects,we anticipate that it will play an increasingly important role in shaping future treatments across multiple therapeutic domains。

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd